Chiral Purity and Stereochemical Integrity: D-Configuration of Boc-beta-t-butyl-D-alanine
Boc-beta-t-butyl-D-alanine is supplied as the single (R)-enantiomer with defined stereochemistry, essential for asymmetric peptide synthesis. The D-configuration is verified by specific optical rotation and chiral HPLC. While precise ee% data is vendor-specific and must be obtained from certificates of analysis, commercial suppliers routinely offer this compound with ≥98% chemical purity by HPLC and ≥99% chiral purity (e.g., BOC Sciences specifies ≥99% purity for the related β-tert-butyl-D-alanine free amino acid) . The (R)-stereochemistry is confirmed by InChIKey (PUQVQDMFCAGQQB-MRVPVSSYSA-N) and PubChem's stereochemical annotation [1]. In contrast, the L-enantiomer (Boc-beta-t-butyl-L-alanine, CAS 79777-82-5) or racemic mixtures would yield distinct peptide conformations and biological activities .
| Evidence Dimension | Chiral purity / Enantiomeric excess |
|---|---|
| Target Compound Data | ≥98% chemical purity, >99% chiral purity (vendor specification for related free amino acid; specific lot COA required) |
| Comparator Or Baseline | Boc-beta-t-butyl-L-alanine (CAS 79777-82-5) and racemic mixture |
| Quantified Difference | Single enantiomer (R) vs. (S) vs. racemate; at least 98% ee difference |
| Conditions | Commercial product specifications; chiral HPLC |
Why This Matters
The defined D-configuration ensures predictable and reproducible peptide stereochemistry, which is critical for biological activity and regulatory compliance.
- [1] PubChem. (2024). (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid: stereochemistry. View Source
